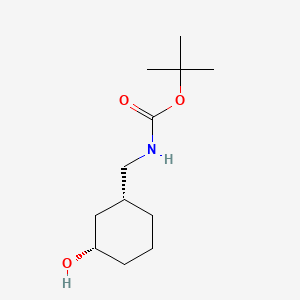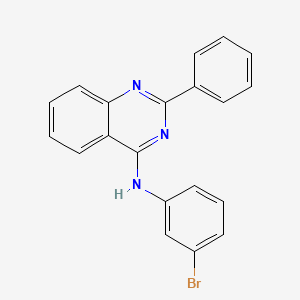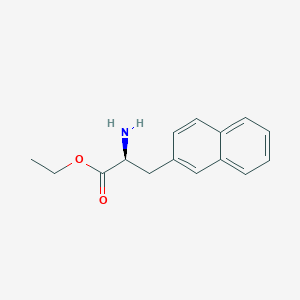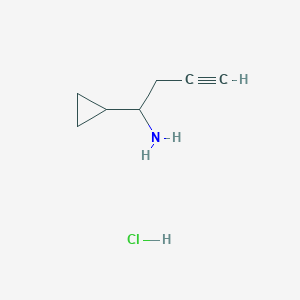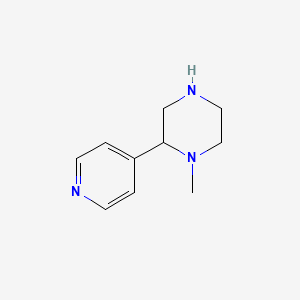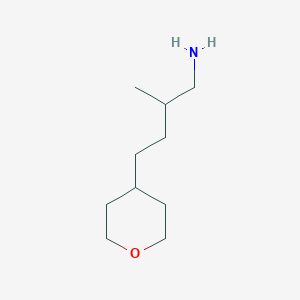
(1H-Indol-3-YL)(cis-3-(4-methoxyphenyl)oxiran-2-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole: is a complex organic compound that features an indole core structure with an oxirane (epoxide) ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction. This involves the reaction of an alkene with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where an aromatic ring reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core or the methoxyphenyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxirane ring. Nucleophiles such as amines or thiols can open the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and m-CPBA under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Major products include diols or alcohols.
Substitution: Substituted indoles or epoxide ring-opened products.
Aplicaciones Científicas De Investigación
rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery.
Medicine: Explored for its potential therapeutic effects. Research includes its use as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in proteins or DNA, leading to potential biological effects. The indole core may interact with various enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-methoxyphenyl)-1H-indole: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
3-(4-methoxyphenyl)oxirane: Lacks the indole core, limiting its biological activity.
3-(4-methoxyphenyl)-2-oxindole: Contains a different functional group, leading to distinct chemical and biological properties.
Uniqueness
rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole is unique due to the combination of the indole core, oxirane ring, and methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H15NO3 |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
1H-indol-3-yl-[(2S,3S)-3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3/t17-,18+/m0/s1 |
Clave InChI |
XZMVEPJDUNOSJR-ZWKOTPCHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)C3=CNC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


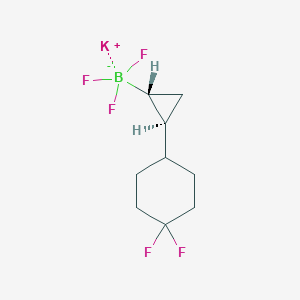
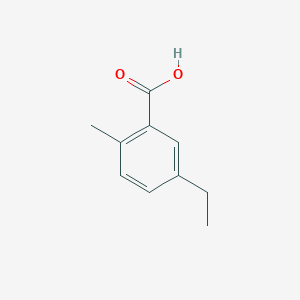
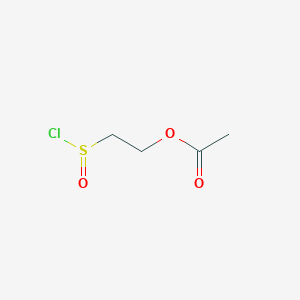
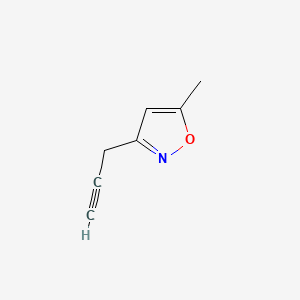
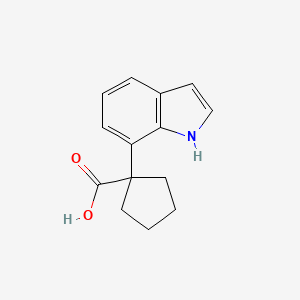
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
